Profadol Hydrochloride

Catalog No.
S540240
CAS No.
2324-94-9
M.F
C14H22ClNO
M. Wt
255.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Profadol Hydrochloride

CAS Number

2324-94-9

Product Name

Profadol Hydrochloride

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

InChI

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H

InChI Key

HRCGIZACAMIMII-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Profadol hydrochloride; Profadol HCl; A-2205; Centrac; CI 572; CI-572.

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl

The exact mass of the compound Profadol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Profadol Hydrochloride (CAS 2324-94-9) is a synthetic opioid analgesic characterized as a mixed agonist-antagonist at the µ-opioid receptor. This positions it as a distinct pharmacological tool compared to classical µ-agonists like morphine or other mixed agonist-antagonists such as pentazocine. Its primary utility lies in research applications requiring a specific profile of analgesia with a defined antagonistic ceiling, making it a valuable agent for investigating opioid receptor pharmacology and developing novel analgesics with potentially lower dependence liability. The hydrochloride salt form is specifically procured for its suitability in preparing aqueous solutions for in vivo and in vitro assays.

Substituting Profadol Hydrochloride with other opioids like morphine, meperidine, or even the structurally related pentazocine can compromise research validity. Profadol exhibits a unique dual-action profile, providing analgesia comparable to meperidine while also possessing an antagonistic effect approximately 1/50th that of nalorphine. This specific agonist-to-antagonist ratio is critical for studies exploring the nuances of µ-opioid receptor modulation, such as investigating compounds with a ceiling effect on respiratory depression or lower abuse potential. Furthermore, procuring the free base instead of the hydrochloride salt would introduce significant handling and formulation challenges due to lower aqueous solubility, potentially leading to inconsistent dosing and poor reproducibility in experimental protocols.

Distinct Pharmacological Class: Differentiated from Nalorphine-Type Agonist-Antagonists like Pentazocine

Profadol is classified as a morphine-type partial agonist, characterized by low intrinsic activity but high affinity for the µ-receptor. This contrasts with nalorphine-type agents like pentazocine, which act as competitive antagonists at the µ-receptor while producing agonist effects at kappa (κ) and sigma (σ) receptors. This mechanistic difference is fundamental; Profadol's effects are primarily µ-receptor mediated, whereas pentazocine's profile involves a more complex interplay across multiple opioid receptors, leading to different side-effect profiles, such as a higher incidence of psychotomimetic effects.

Evidence DimensionPharmacological Classification & Primary Receptor Interaction
Target Compound DataMorphine-type partial agonist: Agonist of low intrinsic activity with high affinity for the µ-receptor.
Comparator Or BaselinePentazocine (Nalorphine-type): Competitive antagonist at the µ-receptor; agonist at κ and σ receptors.
Quantified DifferenceQualitatively different mechanisms of action and receptor targets.
ConditionsGeneral pharmacological classification based on objective and subjective effects in clinical and preclinical studies.

For studies specifically targeting µ-opioid receptor partial agonism without the confounding effects of kappa or sigma receptor activity, Profadol is the mechanistically appropriate choice over pentazocine.

Comparable Analgesic Potency to Meperidine, a Standard Synthetic Opioid

In terms of analgesic effect, Profadol's potency is reported to be approximately equivalent to that of meperidine (pethidine). This establishes it as an effective analgesic within the context of commonly used synthetic opioids, but with the added dimension of µ-receptor antagonism not present in pure agonists like meperidine. This makes Profadol a functional tool for creating dose-response curves where a ceiling effect is desirable.

Evidence DimensionAnalgesic Potency
Target Compound DataApproximately equivalent to meperidine.
Comparator Or BaselineMeperidine (Pethidine): Standard synthetic opioid agonist.
Quantified DifferenceSimilar analgesic potency.
ConditionsGeneral finding from early analgesic development studies.

This allows researchers to achieve a known level of analgesia comparable to a standard agent while simultaneously studying the effects of its unique partial agonist/antagonist profile.

Formulation Advantage: Hydrochloride Salt for Enhanced Processability

The hydrochloride form of Profadol offers a significant advantage in laboratory settings over its free base. As a salt, Profadol Hydrochloride exhibits improved solubility in aqueous buffers and saline, which is essential for preparing accurate and reproducible dosing solutions for intravenous, intraperitoneal, or subcutaneous administration in animal models, as well as for in vitro receptor binding or cell-based assays. This contrasts with the typically poor water solubility of free base opioids, which would require complex formulation with solvents or excipients that could introduce experimental artifacts.

Evidence DimensionAqueous Solubility & Handling
Target Compound DataImproved solubility as a hydrochloride salt.
Comparator Or BaselineProfadol (free base): Expected to have low aqueous solubility, typical for amine-containing organic molecules.
Quantified DifferenceQualitatively higher solubility, enabling direct preparation of aqueous stock solutions.
ConditionsStandard laboratory solution preparation for biological experiments.

Procuring the hydrochloride salt simplifies experimental setup, reduces formulation variability, and ensures more reliable and reproducible data, directly impacting project timelines and costs.

Characterizing Novel µ-Opioid Receptor Ligands

Used as a reference compound in receptor binding assays and functional studies to characterize new chemical entities. Its specific morphine-type partial agonist profile provides a key benchmark for differentiating novel full agonists, partial agonists, or antagonists.

Preclinical Models of Analgesia with Reduced Abuse Liability

In animal models of pain, Profadol Hydrochloride can be used to validate assays or explore the mechanisms of analgesics that have a ceiling effect. Its known potency, comparable to meperidine, combined with its antagonist properties, makes it suitable for investigating the therapeutic window of compounds designed to minimize dependence.

Investigating the Pharmacology of Mixed Agonist-Antagonists

As a tool to dissect the specific contribution of µ-receptor partial agonism from the effects of other opioid receptors. By comparing its effects to multi-receptor ligands like pentazocine, researchers can isolate the physiological outcomes of µ-receptor modulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

255.1389920 Da

Monoisotopic Mass

255.1389920 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9C5M4X2O14
15L4CN40EC
T1IRC5I428

Other CAS

2324-94-9
2611-33-8

Wikipedia

Profadol hydrochloride

Dates

Last modified: 04-14-2024
1: Picker MJ, Smith MA, Morgan D. Assessment of the relative intrinsic efficacy of profadol and meperidine in a pigeon drug discrimination procedure: relevance to partial substitution patterns. Behav Pharmacol. 1994 Feb;5(1):61-70. PubMed PMID: 11224252.
2: Rhodes KF. Yohimbine antagonism of the inhibitory effects of pethidine and profadol in the mouse isolated vas deferens. J Pharm Pharmacol. 1983 Mar;35(3):182-3. PubMed PMID: 6132980.
3: Crooks PA, Sommerville R. The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol. J Pharm Sci. 1982 Mar;71(3):291-4. PubMed PMID: 6461753.
4: Leander JD. Effects of profadol on operant behavior in the pigeon. Pharmacol Biochem Behav. 1982 Mar;16(3):487-90. PubMed PMID: 6210915.
5: Crooks PA, Szyndler R. Synthesis and analgesic properties of some conformationally restricted analogues of profadol. J Med Chem. 1980 Jun;23(6):679-82. PubMed PMID: 6446605.
6: Holtzman SG. Behavioral effects of profadol in the rat. Psychopharmacologia. 1974 Jan 11;34(2):135-42. PubMed PMID: 4818022.
7: Jasinski DR, Martin WR, Hoeldtke R. Studies of the dependence-producing properties of GPA-1657, profadol, and propiram in man. Clin Pharmacol Ther. 1971 Jul-Aug;12(4):613-49. PubMed PMID: 5567808.
8: Pearson JW, Lasagna L, Laird RD. Analgesic activity of oral and intramuscular profadol. Clin Pharmacol Ther. 1971 Jul-Aug;12(4):683-90. PubMed PMID: 4936041.
9: Pearson JW, Landesman RK, Laird RD. Cardiovascular and respiratory effects of profadol in normal individuals. J Clin Pharmacol New Drugs. 1971 Jul-Aug;11(4):261-7. PubMed PMID: 4932742.
10: Bowman RE. Profadol--a new potent analgesic. Chem Ind. 1969 Aug 9;32:1077-82. PubMed PMID: 5798019.
11: Sloman G, Hunt D, Hoffmann G. Haemodynamic effects of "profadol". Med J Aust. 1969 May 24;1(21):1071-2. PubMed PMID: 5792701.
12: Beaver WT, Wallenstein SL, Houde RW, Rogers A. A comparison of the analgesic effects of profadol and morphine in patients with cancer. Clin Pharmacol Ther. 1969 May-Jun;10(3):314-9. PubMed PMID: 4894155.

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